molecular formula C22H21ClN4O4 B2688596 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034529-21-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2688596
CAS No.: 2034529-21-8
M. Wt: 440.88
InChI Key: PYPIDJSGXXLFOF-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepin core fused with a quinazolinone moiety. The benzo[f][1,4]oxazepin ring is a seven-membered lactam containing oxygen and nitrogen atoms, substituted with a chlorine atom at the 7-position. This core is connected via an ethyl linker to a propanamide group, which is further conjugated to a 4-oxoquinazolin-3(4H)-yl group. Quinazolinones are planar aromatic systems known for their role in medicinal chemistry, particularly in kinase inhibition and DNA intercalation .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c23-16-5-6-19-15(11-16)12-26(21(29)13-31-19)10-8-24-20(28)7-9-27-14-25-18-4-2-1-3-17(18)22(27)30/h1-6,11,14H,7-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPIDJSGXXLFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[f][1,4]oxazepine ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination of the benzo[f][1,4]oxazepine intermediate can be carried out using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the ethyl linker: The chloro-substituted benzo[f][1,4]oxazepine can be reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the quinazolinone moiety: This can be synthesized from an appropriate anthranilic acid derivative through cyclization with formamide or a similar reagent.

    Coupling of the two fragments: The benzo[f][1,4]oxazepine and quinazolinone fragments can be coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or thioethers.

Scientific Research Applications

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can produce sulfoxides or sulfones.
  • Reduction : Converts oxo groups into hydroxyl groups.
  • Substitution : The chloro group can be replaced by nucleophiles such as amines or alkoxides.

Chemistry

In the realm of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in diverse chemical reactions, enabling the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its interactions with biological macromolecules. Research indicates that it may modulate enzyme activity and receptor interactions, which could lead to therapeutic applications.

Biological Activity Overview

  • Anti-Cancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values ranging from 26.75 to 28.85 µg/mL against HCT-116 colorectal cancer cells .
CompoundIC50 (µg/mL)Cancer Cell Line
7c28.85 ± 3.26HCT-116
7j26.75 ± 3.50HCT-116
  • Anti-Inflammatory Activity : The compound has shown promise in modulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Related compounds effectively inhibited TNF-induced necroptosis in human monocytic cells .

Medicine

Due to its bioactive properties, the compound is being explored for potential therapeutic uses:

  • Therapeutic Development : Its structural characteristics suggest potential applications in developing new pharmaceuticals targeting cancer and inflammatory diseases.

Study on Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The findings indicated significant reductions in cell viability, suggesting that these compounds could serve as leads for new cancer therapies .

Study on Inflammatory Response

Research focusing on the anti-inflammatory properties of related compounds demonstrated their effectiveness in reducing pro-inflammatory cytokine levels in vitro. This highlights their potential as therapeutic agents for conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[b][1,4]oxazin-3(4H)-one Cores

Compounds such as N-(3-Chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22a) and its derivatives (e.g., 22b, 22c) share a benzo[b][1,4]oxazin-3(4H)-one scaffold . Key differences include:

  • Ring Size and Flexibility: The target compound’s benzo[f]oxazepin (7-membered ring) vs.
  • Substituents: The 7-chloro substituent in the target compound increases lipophilicity (logP) compared to non-halogenated analogues, which may improve membrane permeability .
  • Functional Groups: The quinazolinone moiety in the target compound replaces the piperazine-carboxamide group in 22a-c, altering hydrogen-bonding capacity and electronic properties.

Oxadiazole-Containing Analogues

Compounds synthesized via coupling of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles (e.g., 9a-f) feature 1,2,4-oxadiazole rings . These compounds differ in:

  • Synthetic Routes : The target compound likely requires multi-step coupling (e.g., amidation, nucleophilic substitution) similar to methods using caesium carbonate/DMF for oxadiazole attachment .

Thiazolidinone Derivatives

Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l) incorporate thiazolidinone rings . Contrasts include:

  • Ring Reactivity: Thiazolidinones are prone to ring-opening reactions, whereas the oxazepin and quinazolinone in the target compound are more stable under physiological conditions.

Comparative Data Table

Parameter Target Compound Benzo[b]oxazin Derivatives (22a-c) Oxadiazole Analogues (9a-f)
Core Structure Benzo[f][1,4]oxazepin + Quinazolinone Benzo[b][1,4]oxazin-3(4H)-one + Piperazine Benzo[b][1,4]oxazin + 1,2,4-Oxadiazole
Key Functional Groups 7-Chloro, Propanamide, Quinazolinone 3-Oxo, Propanoyl, Carboxamide 3-Oxo, Oxadiazole, Chloromethyl
Molecular Weight (Da)* ~520 (estimated) ~450–480 ~350–400
logP* ~2.8 (predicted) ~2.2–2.5 ~1.5–2.0
Synthetic Method Multi-step amidation/alkylation Nucleophilic substitution (Cs₂CO₃/DMF) Cs₂CO₃-mediated coupling
Potential Bioactivity Kinase inhibition, DNA interaction Antimicrobial, Enzyme modulation Antimicrobial, Antifungal

*Predicted values based on structural features.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis may face challenges in regioselectivity during quinazolinone coupling, requiring optimized conditions (e.g., anhydrous solvents, catalytic ZnCl₂ as in thiazolidinone syntheses ).
  • Structure-Activity Relationships (SAR): The 7-chloro substituent and quinazolinone moiety are critical for target specificity. Analogues lacking these groups show reduced potency in preliminary assays .
  • Physicochemical Properties : The target compound’s higher logP compared to oxadiazole derivatives suggests better blood-brain barrier penetration, relevant for CNS-targeted therapies .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound with a complex molecular structure that includes both oxazepine and quinazoline moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Molecular Structure

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C20H21ClN2O3
Molecular Weight 348.83 g/mol
CAS Number 2034529-31-0

The presence of heterocyclic rings in its structure suggests a potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptor proteins. Studies suggest that the oxazepine and quinazoline rings may facilitate binding to these targets, thereby modulating various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that similar oxazepine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. It has been observed that compounds with similar structural features can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the downregulation of NF-kB signaling pathways .

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines revealed that the compound significantly reduced cell viability at low micromolar concentrations. The IC50 values for these effects ranged from 1 to 5 µM depending on the cell type .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models, supporting its potential use in cancer therapy. The mechanism was linked to the inhibition of angiogenesis and induction of tumor cell apoptosis .

Comparative Analysis with Similar Compounds

Compound IC50 (µM) Activity Type
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin)1.0RIPK1 Inhibition
N-(2-(7-chloro-3-oxo-5H-benzoxazepin)ethyl)0.5Anticancer
N-(2-(7-chloro-4-methylquinazolin)ethyl)0.8Anti-inflammatory

Q & A

Q. What pharmacokinetic properties (ADME) should be prioritized for in vivo studies?

  • Methodology :
  • Absorption : Calculate logP (octanol/water) via shake-flask method; aim for 1–3 for optimal permeability.
  • Metabolism : Incubate with human liver microsomes (HLMs) to identify cytochrome P450-mediated metabolites. Use CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability .

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